
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone
説明
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C12H13BrFNO and its molecular weight is 286.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characterization in Synthesis
A study on a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, revealed its formation as a side product in the synthesis of potential anti-tuberculosis agents (Eckhardt et al., 2020).
Antiproliferative Activity
A novel bioactive heterocycle, containing a piperidin-1-yl methanone group, showed promising antiproliferative activity, indicating its potential in cancer research (Prasad et al., 2018).
Neuroimaging Applications
Compounds like [(123I)-(4-fluorophenyl)1-[2-(4-iodophenyl)ethyl]piperidin-4-ylmethanone] have been evaluated for their uptake in mouse brains, suggesting their use in neuroimaging, specifically in visualizing the 5-HT2A receptor with SPECT imaging (Blanckaert et al., 2005).
Antileukemic Potential
Novel piperidine derivatives, including those related to the compound , have shown antileukemic activity and potential for inducing apoptosis in human leukemia cells (Vinaya et al., 2011).
Enhancing Drug Bioavailability
The introduction of fluorine atoms at specific positions in piperidine rings, like in similar compounds, has been found to enhance the oral bioavailability of drugs, such as 5-HT1A receptor agonists (Vacher et al., 1999).
Drug Development for Mood Disorders
A dipolar cycloaddition reaction/Cope elimination sequence using piperidine derivatives led to the discovery and preclinical profiling of a P2X7 antagonist, a potential clinical candidate for treating mood disorders (Chrovian et al., 2018).
Antibacterial and Antifungal Properties
Microwave-assisted synthesis of pyrazole derivatives from compounds including piperidin-1-yl methanones has yielded substances with notable antibacterial and antifungal properties (Swarnkar et al., 2014).
Antitubercular Activity
Some derivatives, such as 4-(aryloxy)phenyl cyclopropyl methanols, have shown significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in clinical trials (Bisht et al., 2010).
特性
IUPAC Name |
(3-bromo-2-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPCACEHLLWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
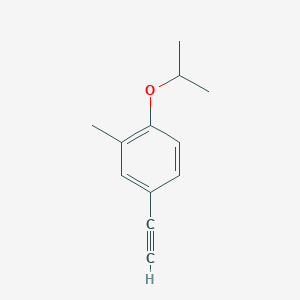
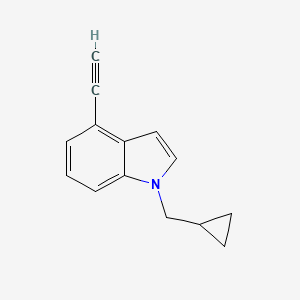


methanone](/img/structure/B8128743.png)

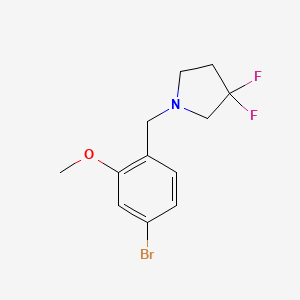
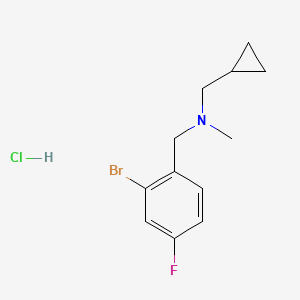

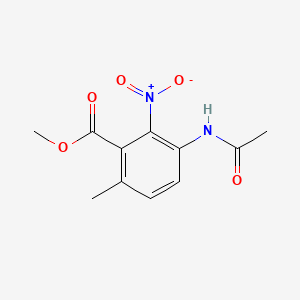


![4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128799.png)